molecular formula C23H36N2O B6118765 N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide

Cat. No.: B6118765
M. Wt: 356.5 g/mol
InChI Key: WZGBSFYUJJZTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide works by inhibiting GABA transaminase, an enzyme responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. These include increased levels of GABA in the brain, enhanced inhibitory neurotransmission, and a reduction in neuronal excitability. It has also been shown to have anxiolytic, anticonvulsant, and anti-addictive effects.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of more complex drugs or disease states.

Future Directions

There are several potential future directions for research on N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide. These include further studies on its efficacy in the treatment of epilepsy, addiction, and anxiety disorders. Additionally, there is potential for the development of new drugs based on the structure of this compound, which could have improved selectivity and efficacy. Finally, there is potential for the use of this compound in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide involves the reaction of cyclopentylamine with 1-(2-bromoethyl)-2-methylbenzene to form the intermediate N-cyclopentyl-N-(2-methylphenethyl)propanamide. This intermediate is then reacted with 4-piperidinemethanol to form the final product, this compound.

Scientific Research Applications

N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have efficacy in the treatment of epilepsy, addiction, and anxiety disorders.

Properties

IUPAC Name

N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O/c1-3-23(26)25(22-10-6-7-11-22)18-20-12-15-24(16-13-20)17-14-21-9-5-4-8-19(21)2/h4-5,8-9,20,22H,3,6-7,10-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGBSFYUJJZTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1CCN(CC1)CCC2=CC=CC=C2C)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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